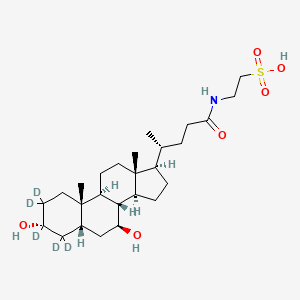

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a derivative of tauroursodeoxycholic acid, a naturally occurring bile acid. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is synthesized through the oxidation process of tauroursodeoxycholic acid. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated form . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid undergoes various chemical reactions, including:

Oxidation: Conversion of tauroursodeoxycholic acid to its deuterated form involves oxidation.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Deuterium atoms can be substituted with other isotopes or elements under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of tauroursodeoxycholic acid, which have different therapeutic and research applications .

Scientific Research Applications

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its potential in treating liver diseases, cholangiocarcinoma, and other conditions

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid involves several molecular targets and pathways:

Inhibition of Apoptosis: The compound inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, which decreases cytochrome c release.

ER Stress Reduction: It reduces endoplasmic reticulum stress by decreasing caspase 12 activity and calcium efflux from the ER.

Anti-inflammatory Effects: The compound has anti-inflammatory properties that contribute to its therapeutic effects.

Comparison with Similar Compounds

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:

Tauroursodeoxycholic Acid: The non-deuterated form with similar therapeutic applications.

Ursodeoxycholic Acid: Another bile acid with similar uses but different molecular structure and properties

This compound stands out due to its enhanced stability and potential for more precise therapeutic applications.

Biological Activity

Tauroursodeoxycholic-2,2,3,4,4-d5 acid (TUDCA-d5) is a deuterated form of tauroursodeoxycholic acid (TUDCA), a bile acid with significant biological activity. TUDCA has been extensively studied for its cytoprotective and anti-apoptotic properties, particularly in the context of neurodegenerative diseases and metabolic disorders. This article explores the biological activity of TUDCA-d5, including its mechanisms of action, therapeutic applications, and relevant research findings.

Anti-Apoptotic Effects

TUDCA and its derivatives, including TUDCA-d5, exhibit potent anti-apoptotic properties by modulating several cellular pathways:

- Mitochondrial Stabilization : TUDCA inhibits apoptosis by stabilizing mitochondrial membranes and preventing the release of cytochrome c, which is crucial for initiating apoptotic pathways .

- Endoplasmic Reticulum (ER) Stress Reduction : TUDCA alleviates ER stress by enhancing the unfolded protein response (UPR), reducing the accumulation of misfolded proteins that can trigger cell death .

- Reactive Oxygen Species (ROS) Inhibition : It diminishes oxidative stress by inhibiting ROS production, thereby protecting cells from oxidative damage .

Neuroprotective Properties

Research indicates that TUDCA-d5 may have significant implications in treating neurodegenerative diseases:

- Alzheimer's Disease : Studies have shown that TUDCA reduces amyloid-beta (Aβ) deposition and improves cognitive function in animal models of Alzheimer's disease by modulating γ-secretase activity .

- Amyotrophic Lateral Sclerosis (ALS) : A pilot study demonstrated that TUDCA is safe and potentially effective in ALS patients, with a higher proportion of responders showing improved functional ratings compared to placebo .

Metabolic Effects

TUDCA has been associated with beneficial metabolic effects:

- Lipid Metabolism : It has been shown to lower total cholesterol and triglyceride levels while increasing high-density lipoprotein cholesterol (HDL-C) in hyperlipidemic models .

- Insulin Sensitivity : TUDCA enhances insulin sensitivity and may play a role in managing diabetes-related complications through its cytoprotective effects on pancreatic β-cells .

Clinical Trials

- ALS Study : A double-blind placebo-controlled trial involving 34 ALS patients showed that those treated with TUDCA had a significantly slower progression of disease as measured by the ALS Functional Rating Scale Revised (ALSFRS-R) compared to those receiving placebo. The proportion of responders was 87% for TUDCA versus 43% for placebo (P = 0.021) .

- Neurodegenerative Disease Models : In mouse models of Alzheimer's disease, TUDCA administration resulted in a reduction of Aβ plaques by approximately 65% in the hippocampus and improved memory function .

In Vitro Studies

- Cell Proliferation : In vitro studies using neural stem cells treated with TUDCA-d5 showed increased cell proliferation as measured by BrdU incorporation assays .

- ER Stress Inhibition : In HeLa cells overexpressing mutant WDR45, TUDCA-d5 treatment significantly reduced markers of ER stress, including the phosphorylation of p38 MAPK .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-UYRINQEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.